2-(3-Nitrophenyl)ethanol

Description

The exact mass of the compound 2-(3-Nitrophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

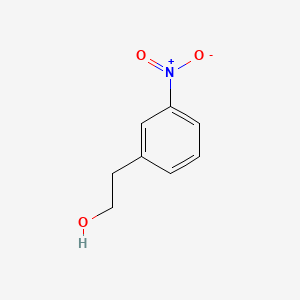

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZWTSYUZQZFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068700 | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-77-2 | |

| Record name | 2-(3-Nitrophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52022-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHENYLETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42W5FXD0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Chemical Profile of m-Nitrophenethyl Alcohol

An In-Depth Technical Guide to the Solubility and Stability of m-Nitrophenethyl Alcohol

m-Nitrophenethyl alcohol (CAS No. 52022-77-2) is a yellow crystalline solid that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and chemical industries.[1] Its molecular structure, featuring a nitro group (-NO2) on the phenyl ring, imparts unique chemical properties that are critical for its application but also present distinct challenges in formulation and development.[1] Understanding the solubility and stability of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and safety of final products. This guide provides a comprehensive technical overview of these critical parameters, grounded in established scientific principles and methodologies.

Core Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | 2-(3-Nitrophenyl)ethanol | [1][2] |

| CAS Number | 52022-77-2 | [1][3][4] |

| Molecular Formula | C₈H₉NO₃ | [1][3][4] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 47-50 °C (lit.) | [1][3][4][5] |

| Boiling Point | 141-146 °C at 4 mmHg (lit.) | [1][3][4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Part 1: Solubility Profile of m-Nitrophenethyl Alcohol

Solubility is a fundamental property that dictates the bioavailability, formulation possibilities, and reaction kinetics of a compound. The presence of both a polar hydroxyl (-OH) group capable of hydrogen bonding and a largely nonpolar nitro-substituted benzene ring gives m-nitrophenethyl alcohol a mixed polarity.

Qualitative and Quantitative Solubility

Expected Solubility in Common Solvents:

| Solvent | Expected Solubility | Rationale |

| Water | Partly Miscible / Low | Polar -OH group allows for some hydrogen bonding, but the hydrophobic nitrobenzene moiety dominates.[6][7] |

| Methanol / Ethanol | Soluble | The compound's alcohol group interacts favorably with other short-chain alcohols. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving compounds with mixed polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent effective for a wide range of organic compounds. |

| Chloroform / Dichloromethane | Slightly Soluble / Soluble | Effective for moderately polar organic solids. |

| Hexanes / Heptane | Insoluble | The compound's polarity is too high for nonpolar aliphatic solvents. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of m-nitrophenethyl alcohol solid to several vials, each containing a known volume of the desired solvent (e.g., water, ethanol, pH 7.4 buffer). The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. A time-course study should be performed initially to determine the minimum time required to reach this state.

-

-

Sample Preparation & Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove any remaining solid microparticles. Trustworthiness Note: This filtration step is critical to prevent artificially high concentration measurements from undissolved solids.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Chemical Stability and Forced Degradation

The stability of a drug substance or intermediate is its capacity to remain within established specifications. Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing. These studies help identify degradation pathways and develop stability-indicating analytical methods.[8]

Intrinsic Stability and Incompatibilities

m-Nitrophenethyl alcohol's structure contains functional groups susceptible to degradation. The nitroaromatic group can be photosensitive, and the primary alcohol is susceptible to oxidation.[9] Safety data for related isomers indicates the compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11] It should be stored in a cool, dry, dark location in a tightly sealed container.[]

Forced Degradation Protocol

A systematic forced degradation study is required to probe the stability of m-nitrophenethyl alcohol under various stress conditions. A typical study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Summary of Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | Generally stable, but esterification could occur if refluxed in a carboxylic acid solvent. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | Potential for reactions involving the nitro group or condensation reactions. |

| Oxidation | 3-30% H₂O₂, room temperature or heated | Oxidation of the primary alcohol to an aldehyde (3-nitrophenylacetaldehyde) or carboxylic acid (3-nitrophenylacetic acid).[13] |

| Thermal Stress | Solid sample heated (e.g., 105 °C) for several days | Thermally induced decomposition. |

| Photostability | Exposed to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² (ICH Q1B) | Photolytic degradation, common for nitroaromatic compounds.[9][14] |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of m-nitrophenethyl alcohol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Hydrolysis: Mix the stock solution with acidic (HCl) and basic (NaOH) solutions. Heat the mixtures as required. At specified time points, withdraw samples and immediately neutralize them (base with acid, acid with base) to halt the degradation reaction. Causality Note: Neutralization is crucial for sample stability and to prevent damage to the HPLC column.

-

Oxidation: Mix the stock solution with hydrogen peroxide solution. Monitor at room temperature and/or with gentle heat.

-

Thermal: Store the solid compound in a calibrated oven. At specified time points, dissolve a weighed amount in the solvent for analysis.

-

Photolytic: Expose the solid compound and a solution of the compound to a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

-

The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stress conditions (temperature, reagent concentration, time) should be adjusted.

-

-

Data Interpretation:

-

Evaluate the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

A PDA detector is invaluable for assessing peak purity and determining if co-elution is occurring.

-

Mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Caption: Potential Degradation Pathways under Forced Stress.

Developing a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is typically an HPLC method capable of separating the parent compound from all known degradation products and formulation excipients.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (or buffer, e.g., phosphate) | A common mobile phase for reversed-phase chromatography. A gradient elution may be necessary to resolve all peaks. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV/PDA at ~270 nm | The nitroaromatic chromophore provides strong UV absorbance. A PDA detector allows for spectral analysis of all peaks. |

| Injection Volume | 10-20 µL | Standard injection volume. |

| Column Temp. | 25-30 °C | Provides consistent retention times. |

Method validation must be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

A thorough understanding of the solubility and stability of m-nitrophenethyl alcohol is essential for its effective use in research and development. While it exhibits limited aqueous solubility, it is readily soluble in common organic solvents. Its stability profile is governed by the reactivity of its primary alcohol and nitroaromatic functionalities, making it susceptible to oxidation and potentially photolysis. The protocols and principles outlined in this guide provide a robust framework for researchers to quantitatively determine its solubility and systematically investigate its degradation pathways, ultimately leading to the development of stable formulations and robust manufacturing processes.

References

-

3-Nitrophenethyl alcohol - LabSolutions | Lab Chemicals & Equipment. (n.d.). LabSolutions. Retrieved from [Link]

-

3-NITROPHENETHYL ALCOHOL Three Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

4-Nitrophenethyl alcohol - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Safety Data Sheet - DC Fine Chemicals. (n.d.). DC Fine Chemicals. Retrieved from [Link]

-

4-Nitrophenethyl alcohol - LookChem. (n.d.). LookChem. Retrieved from [Link]

-

4-Nitrophenethyl alcohol - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020). ResearchGate. Retrieved from [Link]

-

Forced Degradation Studies. (2016). ResearchGate. Retrieved from [Link]

-

3-Nitrophenylethyl alcohol | C8H9NO3 | CID 104058 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). Retrieved from [Link]

-

Separation of 3-Methoxyphenethyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods. Retrieved from [Link]

-

Fast HPLC Analysis for Fermentation Ethanol Processes. (n.d.). Waters Corporation. Retrieved from [Link]

-

The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Nitrophenylethyl alcohol | C8H9NO3 | CID 104058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-硝基苯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-NITROPHENETHYL ALCOHOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-NITROPHENETHYL ALCOHOL | 52022-77-2 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chembk.com [chembk.com]

- 13. O-NITROPHENETHYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(3-Nitrophenyl)ethanol from 3-Nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(3-nitrophenyl)ethanol from 3-nitroacetophenone. The core of this process lies in the selective reduction of a ketone functional group in the presence of a nitro group, a common challenge in organic synthesis. This document outlines the strategic considerations for achieving this chemoselectivity, a detailed experimental protocol, and methods for purification and characterization of the final product. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the underlying chemical principles and practical insights to ensure procedural success and safety.

Introduction and Strategic Overview

The synthesis of 2-(3-nitrophenyl)ethanol is a significant transformation in organic chemistry, primarily due to the utility of the product as a versatile intermediate in the development of pharmaceuticals and other biologically active molecules.[1] The nitroaromatic moiety is a key pharmacophore in various therapeutic agents, exhibiting a range of activities including antimicrobial and antitumoral effects.[2][3][4] The presence of both a hydroxyl and a nitro group allows for subsequent functional group manipulations, making it a valuable building block in medicinal chemistry.[1]

The primary challenge in converting 3-nitroacetophenone to 2-(3-nitrophenyl)ethanol is achieving chemoselectivity. The starting material possesses two reducible functional groups: a ketone and a nitro group.[5][6] A carefully chosen reducing agent is paramount to selectively reduce the ketone to a secondary alcohol without affecting the nitro group.

For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.[7][8] It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like nitro groups under standard conditions.[8][9] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups.[8]

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three main stages: reaction, workup and purification, and finally, characterization.

Caption: High-level overview of the synthesis of 2-(3-nitrophenyl)ethanol.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(3-nitrophenyl)ethanol. Adherence to safety protocols is critical, especially when handling sodium borohydride.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |

| 3-Nitroacetophenone | 165.15 | 0.013 mol | Starting Material |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.016 mol | Reducing Agent |

| Methanol (MeOH) | 32.04 | 30 cm³ | Solvent |

| Diethyl Ether (Et₂O) | 74.12 | 60 cm³ | Extraction Solvent |

| Distilled Water (H₂O) | 18.02 | As needed | Quenching & Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying Agent |

| Silica Gel | - | As needed | Stationary Phase for Chromatography |

| Eluent (e.g., Ethyl Acetate/Hexane) | - | As needed | Mobile Phase for Chromatography |

Reaction Mechanism

The reduction of the ketone is a nucleophilic addition reaction.[9][10] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the 3-nitroacetophenone, leading to the formation of an alkoxide intermediate.[10] This intermediate is then protonated during the workup step to yield the final alcohol product.[11]

Caption: Simplified mechanism for the reduction of 3-nitroacetophenone.

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 cm³ round-bottom flask equipped with a reflux condenser, dissolve 0.013 mol of 3-nitroacetophenone in 30 cm³ of methanol.[12] Gentle heating on a water bath may be required to facilitate complete dissolution.[12][13]

-

Cooling: Once the solid has dissolved, cool the solution in an external ice bath.[7][13]

-

Addition of Reducing Agent: Slowly and portion-wise, add 0.016 mol of sodium borohydride to the cooled solution with occasional swirling.[7][12] The addition should be controlled to manage the exothermic reaction.[14]

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.[7][12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8][15]

-

Quenching and Workup:

-

Carefully add 20 cm³ of distilled water to the reaction mixture to quench the excess sodium borohydride.[12][13]

-

Boil the mixture for approximately 30 minutes under reflux.[12][13] This step helps to decompose the borate esters formed during the reaction.

-

Cool the reaction mixture to room temperature.

-

-

Extraction:

-

Drying and Solvent Removal:

Purification and Characterization

The crude product is typically purified by column chromatography to remove any unreacted starting material and byproducts.

Purification by Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(3-nitrophenyl)ethanol.

Analytical Workflow

Sources

- 1. CAS 52022-77-2: 2-(3-Nitrophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 6. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]

- 7. benchchem.com [benchchem.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]

- 13. is.muni.cz [is.muni.cz]

- 14. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

An In-depth Technical Guide to the Formation of 2-(3-Nitrophenyl)ethanol: Mechanisms, Methodologies, and Practical Insights

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-(3-nitrophenyl)ethanol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is a detailed analysis of the most direct and efficient method: the chemoselective reduction of 3-nitrophenylacetic acid. We will delve into the mechanistic intricacies of this transformation, exploring the rationale behind reagent selection and providing a robust, step-by-step experimental protocol. Furthermore, this guide will explore viable alternative synthetic routes, including the Henry reaction, the Wittig reaction coupled with hydroboration-oxidation, and a theoretical Grignard-based approach. Each method is evaluated based on its efficiency, scalability, and practical considerations for the research and drug development professional.

Introduction: The Significance of 2-(3-Nitrophenyl)ethanol

2-(3-Nitrophenyl)ethanol is a key building block in organic synthesis. Its structure, featuring a primary alcohol and a nitroaromatic moiety, allows for a diverse range of chemical modifications. The nitro group can be readily reduced to an amine, opening pathways to a vast array of derivatives such as amides and diazonium compounds, which are precursors for dyes, agrochemicals, and pharmaceuticals. The hydroxyl group can be oxidized to the corresponding aldehyde or esterified, further expanding its synthetic utility. Given its importance, a thorough understanding of its synthesis is crucial for chemists in both academic and industrial settings.

Primary Synthetic Route: Chemoselective Reduction of 3-Nitrophenylacetic Acid

The most direct and widely employed method for the synthesis of 2-(3-nitrophenyl)ethanol is the reduction of 3-nitrophenylacetic acid. This approach is favored for its high efficiency and, critically, its chemoselectivity.

The Challenge of Chemoselectivity

The simultaneous presence of a carboxylic acid and a nitro group in 3-nitrophenylacetic acid presents a chemoselectivity challenge. Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both functional groups. While LiAlH₄ is a potent reagent for carboxylic acid reduction, it can also reduce aromatic nitro groups, leading to a mixture of products. Therefore, a reagent that selectively reduces the carboxylic acid while leaving the nitro group intact is essential for a clean and high-yielding synthesis.

Borane Complexes: The Reagent of Choice

Borane (BH₃) and its complexes, such as borane-dimethyl sulfide (BH₃·SMe₂) and borane-tetrahydrofuran (BH₃·THF), have emerged as the reagents of choice for this transformation. Borane is a Lewis acidic reducing agent that exhibits remarkable chemoselectivity for carboxylic acids over many other functional groups, including nitro groups under controlled conditions.

The high affinity of boron for oxygen is the driving force behind this selectivity. The mechanism involves the activation of the carbonyl group by the Lewis acidic boron, followed by hydride transfer.

Unraveling the Reaction Mechanism

The reduction of a carboxylic acid by a borane complex proceeds through a multi-step mechanism:

-

Initial Adduct Formation: The reaction commences with the deprotonation of the carboxylic acid by the borane, which is a strong base, to form a carboxylate salt and hydrogen gas. This initial acid-base reaction is typically rapid and exothermic.

-

Acyloxyborane Intermediate: The borane then coordinates to one of the oxygen atoms of the carboxylate, forming an acyloxyborane intermediate.

-

Hydride Transfer: A hydride ion (H⁻) is transferred from the borane to the electrophilic carbonyl carbon of the acyloxyborane. This step is facilitated by the Lewis acidic nature of the boron, which activates the carbonyl group.

-

Second Hydride Transfer and Formation of a Boronic Ester Intermediate: A second molecule of borane delivers another hydride to the intermediate, leading to the formation of a boronic ester.

-

Hydrolysis: The reaction is quenched with an acidic workup (e.g., aqueous HCl) to hydrolyze the boronic ester and liberate the final product, 2-(3-nitrophenyl)ethanol.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures and is designed to be a self-validating system for the synthesis of 2-(3-nitrophenyl)ethanol.

Materials:

-

3-Nitrophenylacetic acid

-

Borane-dimethyl sulfide complex (10 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Sodium carbonate, aqueous solution

-

Sodium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-nitrophenylacetic acid (e.g., 40 g) in anhydrous THF (e.g., 200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: To the stirred solution, add a solution of 10 M borane-methyl sulfide in THF (e.g., 26 mL) dropwise at a rate that maintains the reaction temperature at or below 25°C.

-

Reaction Monitoring: Stir the reaction mixture at 25°C for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: After the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol. Caution: This step is exothermic and will produce hydrogen gas.

-

Acidification and Workup: Acidify the solution with a solution of HCl in methanol. Evaporate the solvent under reduced pressure.

-

**

A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrophenyl)ethanol

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Nitrophenyl)ethanol, a key intermediate in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While reference spectra for 2-(3-Nitrophenyl)ethanol are available in databases such as SpectraBase, this guide focuses on the principles of data acquisition and interpretation, using theoretically derived data to illustrate the analytical workflow.[3][4][5]

Introduction: The Importance of Spectroscopic Analysis

In the synthesis and development of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR and IR provide a detailed fingerprint of a molecule's structure, allowing for the verification of its identity, purity, and conformation. For a molecule such as 2-(3-Nitrophenyl)ethanol, with its distinct aromatic and aliphatic moieties, these techniques are indispensable. This guide will delve into the practical aspects and theoretical underpinnings of using ¹H NMR, ¹³C NMR, and IR spectroscopy for the comprehensive characterization of this compound.

Molecular Structure of 2-(3-Nitrophenyl)ethanol

Caption: Molecular structure of 2-(3-Nitrophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(3-Nitrophenyl)ethanol, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Hypothetical ¹H NMR Data for 2-(3-Nitrophenyl)ethanol

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.8 | br s | 1H | -OH |

| 2 | 2.98 | t, J = 6.8 Hz | 2H | -CH₂-Ar |

| 3 | 3.92 | t, J = 6.8 Hz | 2H | -CH₂-OH |

| 4 | 7.52 | t, J = 7.9 Hz | 1H | Ar-H |

| 5 | 7.65 | d, J = 7.7 Hz | 1H | Ar-H |

| 6 | 8.12 | d, J = 8.2 Hz | 1H | Ar-H |

| 7 | 8.18 | s | 1H | Ar-H |

Interpretation of the ¹H NMR Spectrum

-

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around 1.8 ppm. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

Aliphatic Protons: The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (-CH₂-Ar) is expected around 2.98 ppm, while the one bonded to the electronegative oxygen (-CH₂-OH) will be further downfield, around 3.92 ppm.

-

Aromatic Protons: The protons on the metasubstituted benzene ring will show a complex splitting pattern in the aromatic region (7.5-8.2 ppm). The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Nitrophenyl)ethanol in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms in a molecule.

Hypothetical ¹³C NMR Data for 2-(3-Nitrophenyl)ethanol

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 39.2 | -CH₂-Ar |

| 2 | 62.8 | -CH₂-OH |

| 3 | 122.1 | Ar-C |

| 4 | 124.5 | Ar-C |

| 5 | 129.5 | Ar-C |

| 6 | 135.0 | Ar-C |

| 7 | 141.2 | Ar-C-CH₂ |

| 8 | 148.5 | Ar-C-NO₂ |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons: The carbon of the methylene group attached to the aromatic ring is expected around 39.2 ppm. The carbon attached to the hydroxyl group will be deshielded and appear further downfield, around 62.8 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 122-149 ppm. The carbon attached to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Hypothetical IR Data for 2-(3-Nitrophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1525 | Strong | N-O asymmetric stretch (nitro) |

| 1350 | Strong | N-O symmetric stretch (nitro) |

| 1600, 1475 | Medium | C=C stretch (aromatic) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum

-

O-H Stretch: A strong, broad absorption between 3400-3300 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch, broadened by hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

-

N-O Stretches: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C=C and C-O Stretches: Aromatic C=C stretches appear around 1600 and 1475 cm⁻¹. A strong C-O stretch for the primary alcohol is expected around 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of solid 2-(3-Nitrophenyl)ethanol directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR (ATR) analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of 2-(3-Nitrophenyl)ethanol. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the structure and purity of their synthesized material, a critical step in any drug discovery and development pipeline. The principles and protocols outlined in this guide serve as a practical framework for the spectroscopic analysis of this and other related small molecules.

References

-

PubChem. 3-Nitrophenylethyl alcohol. National Center for Biotechnology Information. Available at: [Link].

-

SpectraBase. 2-(3-Nitrophenyl)ethanol - Optional[ATR-IR] - Spectrum. Available at: [Link].

-

SpectraBase. 2-(3-Nitrophenyl)ethanol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link].

-

CAS Common Chemistry. 2-(3-Nitrophenyl)ethanol. Available at: [Link].

-

PubChemLite. 2-(3-nitrophenyl)ethanol (C8H9NO3). Available at: [Link].

-

Dr. L's Chemistry Stockroom. ethanol, 1-(3-nitrophenyl). Available at: [Link].

Sources

Potential biological activity of nitrophenylethanol compounds

An In-depth Technical Guide to the Potential Biological Activity of Nitrophenylethanol Compounds

Authored by: A Senior Application Scientist

Abstract

Nitrophenylethanol compounds, a class of aromatic molecules characterized by a nitro-substituted phenyl ring attached to an ethanol moiety, are emerging as a significant area of interest in medicinal chemistry and drug development. The presence of the nitro group, a potent pharmacophore and potential toxicophore, combined with the structural features of the phenylethanol backbone, imparts a diverse range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of nitrophenylethanol derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the structure-activity relationships that govern the efficacy and safety of these promising compounds.

Introduction: The Chemical and Biological Landscape of Nitrophenylethanols

Nitrophenylethanol compounds are structurally composed of a benzene ring substituted with both a nitro group (-NO₂) and a hydroxyethyl group (-CH(OH)CH₃ or -CH₂CH₂OH). The position of the nitro group (ortho, meta, or para) and the substitution on the ethanol side-chain create a variety of isomers, such as 1-(2-nitrophenyl)ethanol, 1-(3-nitrophenyl)ethanol, and 2-(3-nitrophenyl)ethanol.[4][5][6]

The biological potential of these molecules is largely dictated by two key features:

-

The Nitro Group (-NO₂): This electron-withdrawing group is a well-established pharmacophore, particularly in the realm of antimicrobial agents.[1][2] Its mechanism often involves intracellular reduction to form reactive nitrogen species that can induce cellular damage, particularly in microorganisms.[1][7] However, this same reactivity can also lead to toxicity in host cells, making the nitro group a "toxicophore" that requires careful therapeutic window assessment.[1][2][3]

-

The Ethanol Moiety: The hydroxyl group can participate in hydrogen bonding, a critical interaction at the active sites of enzymes and receptors. Furthermore, as seen in compounds like 1-(nitrophenyl)ethanol, the ethanol side-chain introduces a chiral center. Chirality is a paramount factor in pharmacology, as biological systems like enzymes and receptors are themselves chiral, often leading to one enantiomer being significantly more active or having a different biological profile than the other.[8]

This guide will delve into the primary biological activities reported for this class of compounds, with a strong focus on their antimicrobial properties, and provide the technical methodologies required to explore their potential.

Synthesis of Nitrophenylethanol Derivatives

The primary route for synthesizing 1-(nitrophenyl)ethanol compounds is the reduction of the corresponding nitroacetophenone precursor.

General Synthesis: Reduction of a Prochiral Ketone

A common and straightforward method involves the use of a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[9][10][11]

Illustrative Reaction: 3-nitroacetophenone + NaBH₄ (in Ethanol) → 1-(3-nitrophenyl)ethanol[9]

This method typically yields a racemic mixture of the (R) and (S) enantiomers.

Asymmetric Synthesis: The Pursuit of Enantiomeric Purity

Given the stereospecificity of biological interactions, the synthesis of single enantiomers is highly desirable. This is primarily achieved through the asymmetric catalytic reduction of the prochiral ketone.[8] This advanced methodology utilizes chiral catalysts, often transition metal complexes with chiral ligands, to stereoselectively deliver a hydride to the carbonyl group, resulting in a high excess of the desired enantiomer (e.g., (R)-1-(3-nitrophenyl)ethanol).[8] Such enantiomerically pure compounds are invaluable as chiral building blocks for creating more complex and specific therapeutic agents.[8]

Core Biological Activity: A Focus on Antimicrobial Action

The most extensively documented biological activity of nitro-containing compounds is their antimicrobial efficacy.[1][2][3][7] This broad activity spectrum makes nitrophenylethanols attractive candidates for development as new antibacterial and antifungal agents.

Antibacterial and Antifungal Potential

Derivatives of nitrophenylethanol have demonstrated inhibitory effects against a range of pathogenic microbes. For instance, certain related molecules have shown activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[12] The antifungal properties are also notable, with related structures showing efficacy against Candida species, which are common causes of opportunistic infections.[13][14]

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds is generally accepted to be a multi-step process initiated by the reduction of the nitro group within the microbial cell.[1]

-

Enzymatic Reduction: Microbial nitroreductases, enzymes present in many bacteria and fungi, catalyze the reduction of the -NO₂ group.[7]

-

Formation of Reactive Intermediates: This reduction process generates highly reactive and toxic intermediates, such as nitroso species and nitro anion radicals (NO₂⁻).[1]

-

Cellular Damage: These reactive species are cytotoxic, causing widespread damage through mechanisms that include:

-

DNA Damage: Covalent binding to DNA, which disrupts replication and leads to cell death.[1]

-

Oxidative Stress: Generation of reactive oxygen species (ROS), leading to damage of proteins, lipids, and other cellular components.

-

Membrane Disruption: Similar to other phenolic compounds, they may disrupt the integrity and function of the cytoplasmic membrane.[15]

-

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism of antimicrobial action for nitrophenylethanol compounds.

Evaluating Biological Potential: Key Experimental Protocols

A systematic evaluation of a novel nitrophenylethanol compound requires a tiered approach, beginning with efficacy and progressing to safety and mechanism of action.

General Workflow for Compound Screening

The diagram below outlines a logical workflow for assessing the biological activity of a newly synthesized nitrophenylethanol derivative.

Caption: A logical workflow for screening nitrophenylethanol compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[16]

Objective: To quantify the antimicrobial potency of nitrophenylethanol compounds.

Materials:

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

96-well microtiter plates.

-

Bacterial or fungal culture grown to log phase.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare Inoculum: Dilute the microbial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column, creating a 1:2 dilution. Mix well and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate. Discard the final 100 µL from the last column.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This halves the compound concentration and brings the final microbial concentration to the target.

-

Controls: Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses the compound's toxicity to mammalian cells, which is crucial for determining its safety profile.[17][18] The Neutral Red Uptake (NRU) assay measures the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.[19]

Objective: To determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Materials:

-

Human cell line (e.g., HepG2 hepatoma cells for liver toxicity assessment).[17][20]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compound stock solution.

-

Neutral Red staining solution.

-

Destain solution (e.g., 1% acetic acid, 50% ethanol in water).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylethanol compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).

-

Staining: Remove the treatment medium, wash the cells with PBS, and add medium containing Neutral Red. Incubate for 2-3 hours.

-

Destaining: Remove the staining solution, wash the cells, and add the destain solution to each well to extract the dye from the lysosomes.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at ~540 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against compound concentration.

Data Summary and Structure-Activity Insights

Systematic testing allows for the compilation of data that can reveal crucial structure-activity relationships (SAR).

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for Nitrophenylethanol Analogs

| Compound ID | Nitro Position | Side Chain | MIC vs. S. aureus (µg/mL) | MIC vs. C. albicans (µg/mL) | IC₅₀ vs. HepG2 (µg/mL) | Selectivity Index (C. albicans) |

| NPE-1 | 2-nitro (ortho) | 1-phenylethanol | 64 | 128 | >256 | >2 |

| NPE-2 | 3-nitro (meta) | 1-phenylethanol | 16 | 32 | 150 | 4.7 |

| NPE-3 | 4-nitro (para) | 1-phenylethanol | 32 | 64 | 80 | 1.25 |

| NPE-4 | 3-nitro (meta) | 2-phenylethanol | 32 | 64 | 200 | 3.1 |

Selectivity Index = IC₅₀ / MIC. A higher index suggests greater selectivity for the microbe over mammalian cells.

From such data, key SAR insights can be drawn:

-

Position of the Nitro Group: The meta-position (NPE-2) appears to confer the highest antimicrobial potency in this hypothetical dataset.

-

Side Chain Structure: The 1-phenylethanol structure (NPE-2) shows better activity than the 2-phenylethanol analog (NPE-4).

-

Chirality (Not Shown in Table): Separating the enantiomers of NPE-2 would be a critical next step. It is common for one enantiomer to be significantly more potent. For example, in related antifungal azole derivatives, the (-) isomer can be up to 500 times more active than the (+) isomer.[13]

Beyond Antimicrobial Activity: Other Potential Therapeutic Avenues

While antimicrobial action is the most prominent, the structural motifs of nitrophenylethanol suggest other potential biological activities.

-

Enzyme Inhibition: The scaffold could be adapted to target specific enzymes. For instance, nitrophenylpiperazine derivatives have been designed as tyrosinase inhibitors.[21]

-

Modulation of Signaling Pathways: Ethanol is known to affect intracellular signaling, including pathways involving protein kinase A (PKA) and C (PKC).[22][23] Nitrophenylethanol compounds could potentially modulate these or other pathways, an area that warrants investigation for applications in neurology or metabolic diseases.

-

Anti-inflammatory Effects: Phenolic compounds are known to possess anti-inflammatory properties, partly through the inhibition of leukocyte chemotaxis and scavenging of free radicals.[24]

Conclusion and Future Directions

Nitrophenylethanol compounds represent a versatile chemical scaffold with significant, primarily antimicrobial, biological potential. Their activity is intrinsically linked to the redox-active nitro group and the stereochemical and hydrogen-bonding capabilities of the ethanol side-chain. The path forward in harnessing their therapeutic potential requires a disciplined, multi-faceted research approach:

-

Lead Optimization: Systematically modifying the core structure (e.g., adding other substituents to the phenyl ring) to improve potency and selectivity.

-

Chiral Separation and Testing: Evaluating the individual enantiomers of active racemic mixtures is essential to identify the most potent and safest isomer.

-

In-depth Mechanistic Studies: Moving beyond general mechanisms to identify the specific microbial enzymes or cellular pathways targeted by the most promising lead compounds.

-

Broadening the Scope: Screening active and non-toxic compounds against other biological targets, such as viral enzymes, cancer cell lines, and inflammatory pathways, to uncover new therapeutic applications.

By integrating rational design, robust synthesis, and systematic biological evaluation, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

-

PrepChem.com. (n.d.). Synthesis of 1-(m-nitrophenyl)ethanol. Retrieved from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

Chegg.com. (2021). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON. Retrieved from [Link]

-

PubMed. (2018). Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). Retrieved from [Link]

-

De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nowak, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Retrieved from [Link]

-

OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Liu, X., et al. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology. Retrieved from [Link]

-

ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved from [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

MDPI. (2023). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Structure-Guided Discovery of 2-Phenylethanol as a Dual-Target Antifungal and Antiviral Agent. Retrieved from [Link]

-

MDPI. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. Retrieved from [Link]

-

PubMed. (1991). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. Retrieved from [Link]

-

Frontiers. (2017). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

-

Nuvisan. (n.d.). In vitro toxicology. Retrieved from [Link]

-

AXXAM. (n.d.). In Vitro Assays | Exploratory Toxicology. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Nitrophenylethyl alcohol. Retrieved from [Link]

-

PubMed Central. (2013). Signaling Pathways Mediating Alcohol Effects. Retrieved from [Link]

-

MDPI. (2023). Phytochemicals Targeting Inflammatory Pathways in Alcohol-Induced Liver Disease: A Mechanistic Review. Retrieved from [Link]

-

PubMed Central. (2009). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Nitrophenyl)ethanol. Retrieved from [Link]

-

PubMed. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Retrieved from [Link]

-

UKnowledge. (2018). discovery of natural product analogs against ethanol-induced cytotoxicity in hippocampal slice cultures. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. Retrieved from [Link]

-

PubMed. (1993). Pharmacological studies on the anti-inflammatory action of phenolic compounds. Retrieved from [Link]

-

MDPI. (2020). Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling Pathway. Retrieved from [Link]

-

PubMed. (2002). Ethanol-enhanced cytotoxicity of alkylating agents. Retrieved from [Link]

-

ResearchGate. (2019). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Retrieved from [Link]

-

PubMed. (2006). Intracellular signaling pathways that regulate behavioral responses to ethanol. Retrieved from [Link]

-

Clinical Case Reports International. (2024). Phytochemical Composition, Cytotoxic Effects, and Anti-Inflammatory Capacity of Ethanol Extracts from Erodium Species. Retrieved from [Link]

-

OUCI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitrophenylethyl alcohol | C8H9NO3 | CID 104058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Nitrophenyl)ethanol | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 8. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. is.muni.cz [is.muni.cz]

- 11. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]

- 12. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]

- 13. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 16. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nuvisan.com [nuvisan.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. axxam.com [axxam.com]

- 21. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of Hydroxyl and Nitro Groups in 2-(3-Nitrophenyl)ethanol

Introduction

2-(3-Nitrophenyl)ethanol is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its chemical architecture, featuring both a primary hydroxyl group and an aromatic nitro group, presents a rich landscape for synthetic transformations.[1] This guide provides an in-depth analysis of the reactivity of these two functional groups, exploring the underlying electronic and steric factors that govern their chemical behavior. We will delve into key transformations, supported by mechanistic insights and detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.

The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the benzylic hydroxyl group, while the hydroxyl group, in turn, can impact reactions targeting the nitro functionality.[1] Understanding this interplay is crucial for designing selective and efficient synthetic routes. This guide will therefore address the reactivity of each group both in isolation and in the context of the entire molecule.

Electronic and Steric Landscape of 2-(3-Nitrophenyl)ethanol

The reactivity of 2-(3-nitrophenyl)ethanol is dictated by the electronic properties of its constituent functional groups and their spatial arrangement.

-

The Hydroxyl Group (-OH): As a primary alcohol, the hydroxyl group is a versatile functional handle. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile. The O-H bond is polarized, rendering the hydrogen atom acidic and susceptible to deprotonation by a base. The carbon atom attached to the hydroxyl group is electrophilic and can be a target for nucleophilic attack, especially after protonation of the hydroxyl group to form a better leaving group (H₂O).[3]

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the negative charge.[4] This has several consequences for the molecule:

-

Deactivation of the Aromatic Ring: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

-

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the nitro group enhances the acidity of the hydroxyl proton compared to unsubstituted phenylethanol.

-

Facilitation of Nucleophilic Aromatic Substitution: While not the primary focus of this guide, the presence of the nitro group can facilitate nucleophilic aromatic substitution under certain conditions.[4]

-

The meta-position of the nitro group relative to the ethyl alcohol substituent means its electron-withdrawing inductive effect is more pronounced than its resonance effect at the benzylic position.

Reactivity of the Hydroxyl Group

The primary hydroxyl group of 2-(3-nitrophenyl)ethanol can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol functionality is a fundamental transformation. The choice of oxidizing agent determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.

-

Oxidation to 2-(3-Nitrophenyl)acetic Acid: Strong oxidizing agents, such as Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), will oxidize the primary alcohol to a carboxylic acid.[5][6][7][8][9] The reaction proceeds through an intermediate aldehyde, which is then further oxidized.[6][9]

-

Mechanism Insight: The Jones oxidation begins with the formation of a chromate ester from the alcohol and chromic acid.[6][8] A subsequent elimination step, often involving a water molecule as a base, forms the carbonyl group.[9] In the presence of water, the initially formed aldehyde can form a hydrate, which is then oxidized to the carboxylic acid.[6][9]

-

-

Selective Oxidation to 2-(3-Nitrophenyl)acetaldehyde: To isolate the aldehyde, milder, anhydrous oxidizing agents are required. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. These reagents avoid the aqueous conditions that promote over-oxidation to the carboxylic acid.[6]

Experimental Protocol: Jones Oxidation of 2-(3-Nitrophenyl)ethanol

This protocol describes the oxidation of the primary alcohol to a carboxylic acid using Jones reagent.

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in a minimal amount of water. Slowly and with cooling, add concentrated sulfuric acid (H₂SO₄). Dilute the resulting solution carefully with water to the desired concentration.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(3-nitrophenyl)ethanol in acetone. Cool the flask in an ice bath.

-

Addition of Oxidant: Add the prepared Jones reagent dropwise to the cooled acetone solution of the alcohol with vigorous stirring. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropyl alcohol until the orange color disappears. Remove the acetone under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Esterification

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative.

-

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[10] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

-

Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

Experimental Workflow: Esterification

Caption: Stepwise reduction of the nitro group.

Interplay of Functional Group Reactivity

The presence of both the hydroxyl and nitro groups on the same molecule can lead to interesting reactivity patterns and requires careful consideration when planning a synthetic sequence.

-

Protecting Group Strategies: If a desired transformation on one functional group is incompatible with the other, a protecting group strategy may be necessary. For instance, if a strong reducing agent that could also reduce a carbonyl group is used to reduce the nitro group, the hydroxyl group might first be oxidized to a ketone, and then both groups reduced simultaneously. Conversely, the hydroxyl group could be protected as an ether or silyl ether before performing a reaction on the nitro group.

-

Chemoselectivity: In many cases, chemoselective transformations are possible. For example, catalytic hydrogenation can often selectively reduce the nitro group without affecting the hydroxyl group. Similarly, many oxidation reactions of the hydroxyl group will not affect the nitro group.

Quantitative Data Summary

| Transformation | Reagent/Catalyst | Product | Typical Yield | Reference |

| Oxidation of -OH | Jones Reagent | 2-(3-Nitrophenyl)acetic acid | 80-92% | |

| Reduction of -NO₂ | H₂, Pd/C | 2-(3-Aminophenyl)ethanol | >95% | [11] |

| Esterification of -OH | Carboxylic Acid, H⁺ | Ester | Variable | [10] |

| Etherification of -OH | Alkyl Halide, NaH | Ether | Variable | [3] |

Conclusion

2-(3-Nitrophenyl)ethanol is a molecule with a rich and versatile chemical reactivity profile. The hydroxyl and nitro groups, with their distinct electronic properties, offer a wide range of opportunities for synthetic manipulation. A thorough understanding of the factors governing the reactivity of each functional group, as well as their interplay, is essential for the successful design and execution of synthetic routes utilizing this important building block. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and exploit the full synthetic potential of 2-(3-nitrophenyl)ethanol in the development of novel molecules for a variety of applications.

References

-

Wikipedia. Jones oxidation. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Chemistry Steps. Jones Oxidation. [Link]

-

Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-17. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Sciencemadness Wiki. Jones oxidation. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Molecules. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

-

ACS Publications. A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. [Link]

-

ResearchGate. Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. [Link]

-

BCREC Publishing Group. Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. [Link]

-

BYJU'S. Mitsunobu Reaction. [Link]

-

ResearchGate. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

ResearchGate. (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

ElectronicsAndBooks.com. Influence of atmosphere on the reactivity of nitro compounds'. [Link]

-

Canadian Science Publishing. THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. [Link]

-

PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. [Link]

-

Journal of the Chemical Society, Transactions. The Influence of Nitro-groups on the Re- activity of Substituents in the Benzene Nudeus. Part V. Heteronuclea 1 Dinitro-d - ia800607. [Link]

-

PubChem. 2-Nitrophenethyl alcohol. [Link]

- Google Patents. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).

-

Chegg.com. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON. [Link]

-

CAS Common Chemistry. 2-(3-Nitrophenyl)ethanol. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

MSU chemistry. Alcohol Reactivity. [Link]

-

ResearchGate. Kinetics and mechanism of oxidation of alcohols by butyltriphenylphosphonium dichromate. [Link]

-

The Royal Society of Chemistry. A simple and efficient oxidation of alcohols with ruthenium on carbon. [Link]

-

PMC - NIH. Reactivity of phenolic compounds towards free radicals under in vitro conditions. [Link]

-

Journal of the Chemical Society (Resumed) (RSC Publishing). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. [Link]

-

PubChem. (S)-1-(3-nitrophenyl)ethanol. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

- 1. CAS 52022-77-2: 2-(3-Nitrophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. 2-(3-Nitrophenyl)ethanol | 52022-77-2 | Benchchem [benchchem.com]

- 3. Alcohol Reactivity [www2.chemistry.msu.edu]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 9. adichemistry.com [adichemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Note: Chemoselective Reduction of 3-Nitroacetophenone using Sodium Borohydride

Abstract

This application note provides a comprehensive protocol for the chemoselective reduction of the ketone functionality in 3-nitroacetophenone to the corresponding secondary alcohol, 1-(3-nitrophenyl)ethanol. Sodium borohydride (NaBH₄) is employed as a mild and selective reducing agent, demonstrating its utility in organic synthesis where specific functional groups must be targeted in the presence of other reducible moieties, such as a nitro group. This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for reaction monitoring and product characterization, tailored for researchers in organic chemistry and drug development.

Introduction: The Principle of Chemoselectivity

In multi-functionalized organic molecules, the ability to selectively transform one functional group while leaving others intact is a cornerstone of modern synthetic strategy. This principle, known as chemoselectivity, is critical for efficient and elegant synthesis. The reduction of 3-nitroacetophenone serves as a classic example of this concept. The molecule contains two reducible functional groups: a ketone and an aromatic nitro group.